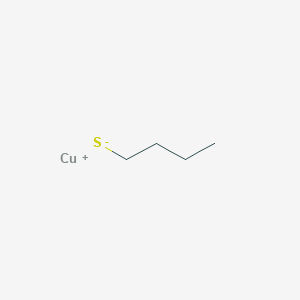
1-BUTANETHIOL, COPPER(I) SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BUTANETHIOL, COPPER(I) SALT is a chemical compound consisting of a butane-1-thiolate anion and a copper(1+) cation. This compound is part of the broader class of metal thiolates, which are known for their unique properties and applications in various fields, including catalysis, materials science, and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-BUTANETHIOL, COPPER(I) SALT can be synthesized through the reaction of butane-1-thiol with a copper(1+) salt, such as copper(I) chloride. The reaction typically occurs in a nonpolar solvent, such as toluene, under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C4H9SH+CuCl→C4H9SCu+HCl
Industrial Production Methods
Industrial production of butane-1-thiolate;copper(1+) often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products and to optimize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-BUTANETHIOL, COPPER(I) SALT undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides.
Reduction: The copper(1+) ion can be reduced to copper(0) under certain conditions.
Substitution: The thiolate group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or other thiolates can be used in substitution reactions.
Major Products
Oxidation: Disulfides (e.g., butane-1-disulfide).
Reduction: Metallic copper.
Substitution: Various substituted thiolates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-BUTANETHIOL, COPPER(I) SALT has several scientific research applications:
Wirkmechanismus
The mechanism of action of butane-1-thiolate;copper(1+) involves the coordination of the thiolate ligand to the copper(1+) ion. This coordination can influence the reactivity of the copper center, making it more susceptible to redox reactions and nucleophilic attacks. The thiolate ligand can also stabilize the copper ion in various oxidation states, facilitating its role in catalytic and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methane-1-thiolate;copper(1+)
- Ethane-1-thiolate;copper(1+)
- Propane-1-thiolate;copper(1+)
Uniqueness
1-BUTANETHIOL, COPPER(I) SALT is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to shorter-chain thiolates. This can make it more suitable for certain applications, such as in the formation of more stable metal-organic frameworks and in specific catalytic processes .
Eigenschaften
CAS-Nummer |
4860-18-8 |
|---|---|
Molekularformel |
C4H9CuS |
Molekulargewicht |
152.73 g/mol |
IUPAC-Name |
butane-1-thiolate;copper(1+) |
InChI |
InChI=1S/C4H10S.Cu/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1 |
InChI-Schlüssel |
WJXDCSSGTLPZDK-UHFFFAOYSA-M |
SMILES |
CCCC[S-].[Cu+] |
Kanonische SMILES |
CCCC[S-].[Cu+] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


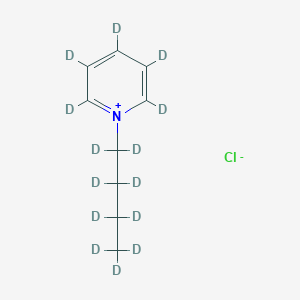
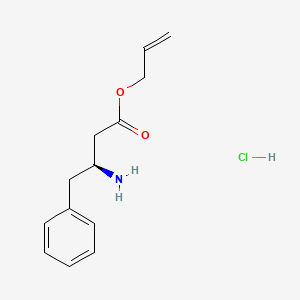
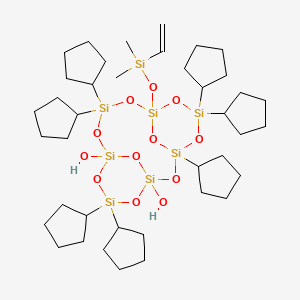

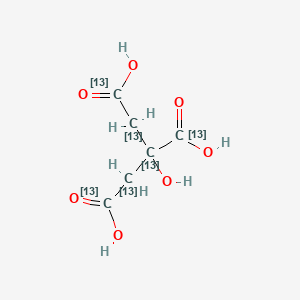

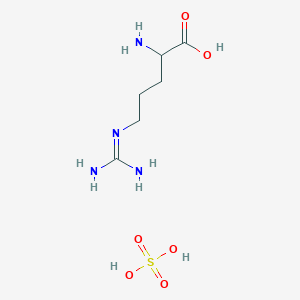



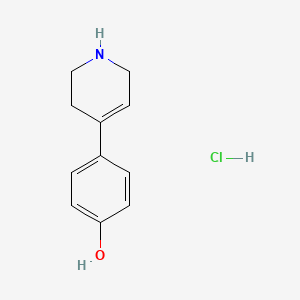
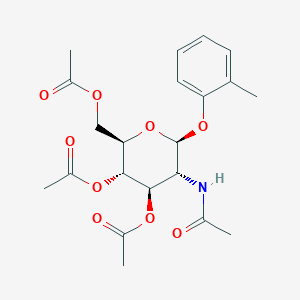
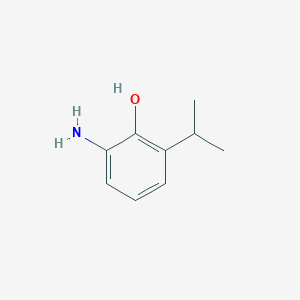
![5-Ethyl-7-methylbenzo[B]carbazole](/img/structure/B1628385.png)
